

Batefenterol Succinate: A Comparative Analysis of a Dual-Pharmacology Bronchodilator

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Compound of Interest

Compound Name: *Batefenterol Succinate*

Cat. No.: *B1667761*

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Batefenterol succinate is a novel, inhaled long-acting dual-pharmacology molecule that functions as both a muscarinic antagonist and a β 2-adrenergic agonist (MABA). This unique profile offers the potential for enhanced bronchodilation in patients with chronic obstructive pulmonary disease (COPD) by targeting two key pathways involved in airway smooth muscle contraction and relaxation. This guide provides a comparative overview of the experimental findings for **Batefenterol succinate** against other inhaled therapies for COPD, supported by available preclinical and clinical data.

Preclinical Pharmacology: Head-to-Head Comparison

The preclinical profile of Batefenterol demonstrates potent activity at both muscarinic and β 2-adrenergic receptors. The following tables summarize key in vitro and in vivo preclinical data for Batefenterol and selected comparators.

Table 1: In Vitro Receptor Binding and Functional Potency

Compound	Target	Parameter	Value
Batefenterol	Human M2 Receptor	Ki	1.4 nM
Human M3 Receptor	Ki	1.3 nM	
Human β 2-Adrenoceptor	Ki	3.7 nM	
Human β 2-Adrenoceptor	EC50 (cAMP stimulation)	0.29 nM	
Guinea Pig Trachea (M3 antagonism)	EC50	50 nM	
Guinea Pig Trachea (β 2 agonism)	EC50	25 nM	
CHF-6366 (MABA)	M3 Muscarinic Receptor	pKi	10.4
β 2-Adrenergic Receptor	pKi	11.4	
Revefenacin (LAMA)	Human M3 Receptor	pKi	9.0
Human M2 Receptor	pKi	8.2	

Table 2: In Vivo Bronchoprotection in Guinea Pig Models

Compound	Model	Endpoint	Result
Batefenterol	Acetylcholine-induced bronchoconstriction	Inhibition of bronchoconstriction	Significant and long-lasting bronchoprotective effects for up to 7 days
CHF-6366	Acetylcholine-induced bronchoconstriction	Inhibition of bronchoconstriction	Dose-dependent inhibition of bronchoconstriction

Clinical Efficacy and Safety: A Comparative Overview

Clinical trials have evaluated the efficacy and safety of Batefenterol in patients with moderate to severe COPD. The primary endpoint in many of these studies is the change from baseline in forced expiratory volume in one second (FEV1).

Table 3: Clinical Efficacy - Improvement in Trough FEV1 (mL) vs. Placebo

Compound/Dose	Trial	Duration	Mean Change from Baseline in Trough FEV1 (mL) vs. Placebo
Batefenterol 37.5 µg	Phase IIb (NCT02570165)	42 Days	182.2[1][2]
Batefenterol 75 µg	Phase IIb (NCT02570165)	42 Days	191.1[1][2]
Batefenterol 150 µg	Phase IIb (NCT02570165)	42 Days	211.0[1][2]
Batefenterol 300 µg	Phase IIb (NCT02570165)	42 Days	244.8[1][2]
Batefenterol 600 µg	Phase IIb (NCT02570165)	42 Days	235.3[1][2]
Umeclidinium/Vilanterol 62.5/25 µg	Phase IIb (NCT02570165)	42 Days	243.0[1]
Navafenterol 400 µg	Phase I (NCT02573155)	Single Dose	111[3]
Navafenterol 1800 µg	Phase I (NCT02573155)	Single Dose	210[3]
Revefenacin 88 µg	Phase III (Pooled)	12 Weeks	118
Revefenacin 175 µg	Phase III (Pooled)	12 Weeks	145
Glycopyrrolate/Formoterol 18/9.6 µg	PINNACLE-1	24 Weeks	150
Glycopyrrolate/Formoterol 18/9.6 µg	PINNACLE-2	24 Weeks	103

Table 4: Safety Profile - Common Adverse Events

Compound	Trial	Common Adverse Events (≥2% and more frequent than placebo)
Batefenterol	Phase IIb (NCT02570165)	Dysgeusia, diarrhea, nasopharyngitis, cough[4]
Navafenterol	Phase I (NCT02573155)	Headache, nasopharyngitis[3]
Revefenacin	Phase III	Cough, nasopharyngitis, headache, hypertension, dyspnea
Umeclidinium/Vilanterol	Various	Nasopharyngitis, upper respiratory tract infection, headache, cough
Glycopyrrolate/Formoterol	PINNACLE trials	Dyspnea, nasopharyngitis, cough, urinary tract infection

Experimental Protocols

In Vitro Radioligand Binding Assays (General Protocol)

Receptor binding affinities are determined using radioligand binding assays with membranes prepared from cells expressing the target receptor (e.g., human M2, M3, or β 2 receptors). A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. After incubation, the membranes are harvested, and the amount of bound radioactivity is quantified. The inhibition constant (K_i) is then calculated from the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Bronchoprotection in Guinea Pigs (General Protocol)

Male Dunkin-Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation. Bronchoconstriction is induced by an intravenous challenge with a contractile agent such as acetylcholine or histamine. The change in airway pressure is

measured as an index of bronchoconstriction. Test compounds are administered, typically via inhalation or intratracheal instillation, at various time points before the bronchoconstrictor challenge. The ability of the test compound to inhibit the increase in airway pressure is quantified and expressed as a percentage of the maximal possible inhibition.

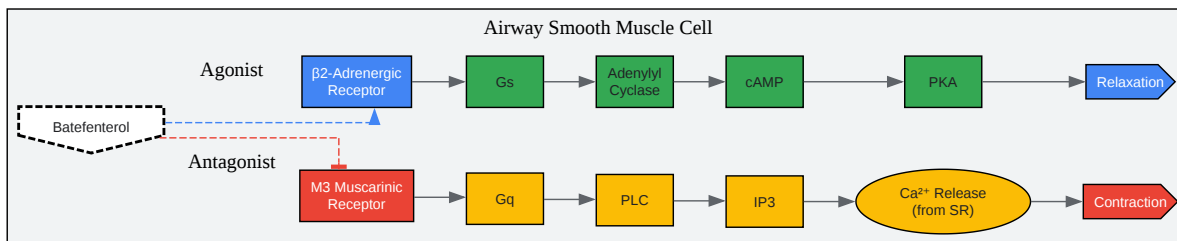
Phase IIb Dose-Finding Clinical Trial for Batefenterol (NCT02570165)

This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study in patients with moderate to severe COPD.^{[5][6]}

- **Patient Population:** Patients aged ≥ 40 years with a diagnosis of COPD, a smoking history of ≥ 10 pack-years, and a post-bronchodilator FEV1/FVC ratio < 0.70 and a post-bronchodilator FEV1 of $\geq 30\%$ and $\leq 70\%$ of predicted normal.^[6]
- **Interventions:** Patients were randomized to receive one of five doses of Batefenterol (37.5, 75, 150, 300, or 600 μg), umeclidinium/vilanterol (62.5/25 μg), or placebo, administered once daily via a dry powder inhaler for 42 days.^{[5][6]}
- **Primary Endpoint:** Change from baseline in weighted mean FEV1 over 0-6 hours post-dose on Day 42.^{[6][7]}
- **Secondary Endpoints:** Change from baseline in trough FEV1 on Day 42, safety, and tolerability.^{[6][7]}

Visualizing the Science Signaling Pathway of a MABA

The dual action of a Muscarinic Antagonist and $\beta 2$ -Agonist (MABA) like Batefenterol is illustrated in the signaling pathway below.

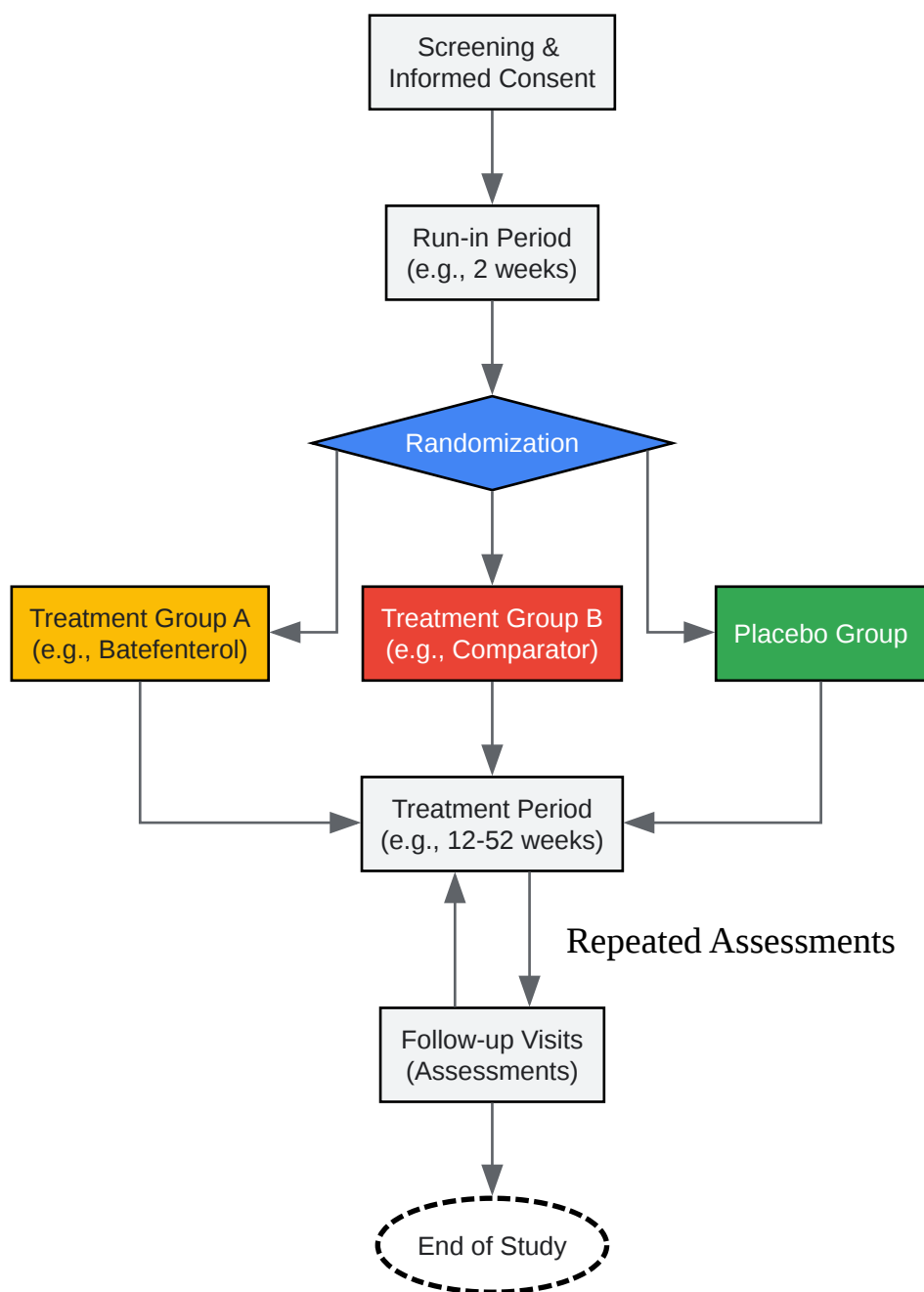


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Caption: Signaling pathway of a MABA in airway smooth muscle.

Typical COPD Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial in COPD.



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Caption: Workflow of a typical COPD clinical trial.

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